molecular formula C5H5N3S B3050988 2-(Aminomethyl)thiazole-4-carbonitrile CAS No. 302341-70-4

2-(Aminomethyl)thiazole-4-carbonitrile

Cat. No.: B3050988
CAS No.: 302341-70-4
M. Wt: 139.18 g/mol
InChI Key: TVPJJKGFBGKYGU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with an aminomethyl group and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

2-(Aminomethyl)thiazole-4-carbonitrile has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 2-(Aminomethyl)thiazole-4-carbonitrile indicates that it may be harmful if swallowed or comes into contact with skin . It may cause eye irritation and may be harmful if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiazole-4-carbonitrile typically involves the reaction of thioamides with α-haloketones. One common method is the cyclization of thioamides with α-haloketones in the presence of a base, such as sodium ethoxide, to form the thiazole ring . The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)thiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)thiazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of enzymes like kinases and proteases, disrupting cellular signaling pathways and leading to therapeutic effects. Additionally, it can bind to receptors, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Uniqueness: 2-(Aminomethyl)thiazole-4-carbonitrile stands out due to its unique combination of the aminomethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of novel therapeutic agents .

Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-1-4-3-9-5(2-7)8-4/h3H,2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPJJKGFBGKYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436206
Record name 2-aminomethylcyanothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302341-70-4
Record name 2-aminomethylcyanothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Name
N#Cc1csc(CN=[N+]=[N-])n1
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Synthesis routes and methods II

Procedure details

To a magnetically stirred solution of 2-azidomethyl-thiazole-4-carbonitrile (1.3 g, 7.8 mmol) in a mixture of THF (40 mL) and water (4 mL) was added triphenylphosphine (3.10 g, 11.8 mmol) portionwise with ice-bath cooling. After the addition was complete, the mixture was stirred for an additional 18 h at room temperature and extracted with 3% hydrochloric acid (10 mL). The resultant aqueous solution was extracted with ether, basified to pH=12 with 3N NaOH, extracted into ethyl acetate (3×), and the combined organic layers were washed with 100 mL of brine, dried with anhydrous magnesium sulfate and concentrated in vacuo to yield 1.0 g (91%) of the title compound as an oil which was used in next step with out further purification.
Name
2-azidomethyl-thiazole-4-carbonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
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Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)thiazole-4-carbonitrile
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2-(Aminomethyl)thiazole-4-carbonitrile
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Reactant of Route 4
2-(Aminomethyl)thiazole-4-carbonitrile
Reactant of Route 5
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Reactant of Route 6
2-(Aminomethyl)thiazole-4-carbonitrile

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